molecular formula C26H25ClN4O6S2 B2840122 ethyl 3-(3-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 890880-07-6

ethyl 3-(3-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2840122
CAS RN: 890880-07-6
M. Wt: 589.08
InChI Key: NGLRQDLGSHHXDB-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H25ClN4O6S2 and its molecular weight is 589.08. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

One primary application of this compound is in the synthesis of novel heterocyclic compounds, which are a core structure in many pharmaceutical drugs. The process involves various chemical reactions to produce thienoquinolines, pyridazine derivatives, and other heterocycles that have shown potential as antimicrobial agents and in other pharmacological activities. For instance, researchers have utilized related compounds to synthesize thienoquinolines and pyridazine derivatives with potential antimicrobial properties (Awad, Abdel-rahman, & Bakhite, 1991); (Deeb, Bayoumy, Yasine, & Fikry, 1992).

Potential Antimicrobial Agents

Another significant application is the exploration of these compounds as potential antimicrobial agents. By modifying the chemical structure, researchers aim to enhance the antibacterial and antifungal activities of these molecules. For example, Desai, Shihora, & Moradia (2007) synthesized new quinazolines from related compounds, showing promising antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

Development of Central Nervous System Agents

Compounds synthesized from ethyl 3-(3-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate have also been explored for their effects on the central nervous system (CNS). This exploration aims to discover new therapeutic agents that can modulate CNS activity, potentially leading to new treatments for neurological disorders (Zabska, Kołodziejczyk, Sieklucka-Dziuba, Morawska, & Kleinrok, 1998).

properties

IUPAC Name

ethyl 3-(3-chlorophenyl)-5-[[4-(diethylsulfamoyl)benzoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O6S2/c1-4-30(5-2)39(35,36)19-12-10-16(11-13-19)23(32)28-24-21-20(15-38-24)22(26(34)37-6-3)29-31(25(21)33)18-9-7-8-17(27)14-18/h7-15H,4-6H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLRQDLGSHHXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC(=CC=C4)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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